DL-Dipalmitoylphosphatidylcholine

Description

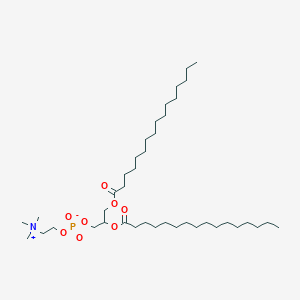

Structure

2D Structure

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910226 | |

| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,2-Dipalmitoylphosphatidylcholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2644-64-6 | |

| Record name | 1,2-Dipalmitoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Dipalmitoylphosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dipalmitoylphosphatidylcholine (DL-DPPC) is a saturated phospholipid that plays a crucial role in various biological and pharmaceutical applications. As a major component of pulmonary surfactant, it is essential for respiratory function.[1] In the realm of drug delivery, its amphipathic nature makes it a fundamental building block for liposomes and other lipid-based nanoparticles. A thorough understanding of its physicochemical properties is paramount for researchers and professionals working on the development of novel therapeutics and advanced biological studies. This guide provides an in-depth overview of the core physicochemical characteristics of DL-DPPC, complete with quantitative data, detailed experimental protocols, and visual workflows.

Core Physicochemical Properties

The key physicochemical properties of DL-DPPC are summarized in the tables below, providing a consolidated reference for its fundamental characteristics.

Table 1: General and Physical Properties of DL-DPPC

| Property | Value | Reference(s) |

| Chemical Name | 2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | [2] |

| Synonyms | DL-1,2-Dipalmitoyl-3-phosphatidylcholine, 1,2-Dihexadecanoyl-rac-glycero-3-phosphocholine | [2] |

| Molecular Formula | C40H80NO8P | [2] |

| Molecular Weight | 734.0 g/mol | [2][3] |

| Appearance | White powder/crystalline solid | [2][4] |

Table 2: Thermodynamic and Solubility Properties of DL-DPPC

| Property | Value | Reference(s) |

| Phase Transition Temperature (Tm) | 41 - 42 °C | [1][5][6] |

| Monolayer melts at 48–55°C for π between 50 and 65 mN/m | [7] | |

| Critical Micelle Concentration (CMC) | 4.6 x 10^-10 M (0.46 nM) | [1][8] |

| Solubility in Water | Very poor | [3] |

| Solubility in Ethanol | ~30 mg/mL | [4] |

| Solubility in Chloroform | Soluble | [9] |

| Solubility in Chloroform:Methanol (2:1 v/v) | Commonly used solvent for dissolution | [10] |

| XLogP3-AA | 13.5 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of DL-DPPC are outlined below. These protocols provide a foundation for reproducible and accurate characterization.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a gold-standard method for determining the phase transition temperature of lipids.[11][12]

Methodology:

-

Sample Preparation:

-

Prepare a suspension of DL-DPPC in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-10 mg/mL).

-

For liposome preparations, the lipid film is hydrated above the Tm (e.g., at 50-60°C) with vigorous vortexing to form multilamellar vesicles (MLVs).[12]

-

-

DSC Instrumentation:

-

Use a high-sensitivity differential scanning calorimeter.

-

Accurately weigh a specific amount of the lipid suspension into an aluminum DSC pan. An equal volume of the buffer is used as a reference.

-

Seal the pans hermetically to prevent solvent evaporation.

-

-

Thermal Analysis:

-

Equilibrate the sample at a temperature below the expected pre-transition (e.g., 25°C).

-

Heat the sample at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the pre-transition and main phase transition (e.g., 25°C to 60°C).[13]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition (Tm).

-

The Tm is determined as the temperature at the peak maximum of the main transition endotherm.[5] The onset temperature of the peak is also often reported.

-

Monolayer Characteristics using a Langmuir-Blodgett Trough

The Langmuir-Blodgett (LB) trough is used to form and characterize monomolecular layers of amphiphilic molecules at an air-water interface. This technique provides valuable information about the packing and surface pressure-area isotherms of lipids like DL-DPPC.[14][15]

Methodology:

-

Subphase Preparation:

-

Fill the Langmuir trough with a high-purity aqueous subphase (e.g., ultrapure water or a buffer solution).

-

Clean the surface of the subphase by aspiration to remove any contaminants.

-

-

Monolayer Formation:

-

Dissolve DL-DPPC in a volatile, water-immiscible organic solvent (e.g., chloroform or a chloroform/methanol mixture) at a known concentration.[16]

-

Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.

-

Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a lipid monolayer at the air-water interface.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers of the trough.

-

Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or a similar sensor.

-

Record the surface pressure as a function of the area per molecule (Ų/molecule).

-

-

Data Analysis:

-

The resulting π-A isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

-

The limiting molecular area can be determined by extrapolating the steepest part of the isotherm in the condensed phase to zero surface pressure.

-

Liposome Size Determination by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, making it ideal for characterizing liposomes.[17][18]

Methodology:

-

Sample Preparation:

-

Prepare DL-DPPC liposomes using a method of choice (e.g., thin-film hydration followed by extrusion or sonication to obtain unilamellar vesicles of a desired size).

-

Dilute the liposome suspension to an appropriate concentration with a filtered buffer to avoid multiple scattering effects.

-

-

DLS Measurement:

-

Transfer the diluted sample into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).

-

-

Data Acquisition and Analysis:

-

The fluctuations in the intensity of the scattered light are measured over time. These fluctuations are caused by the Brownian motion of the liposomes.

-

An autocorrelation function is generated from the intensity fluctuation data.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (size) of the liposomes from their diffusion coefficient, which is derived from the autocorrelation function.

-

The polydispersity index (PDI) is also determined, which indicates the breadth of the size distribution.

-

Conclusion

The physicochemical properties of this compound are well-characterized, making it a reliable and versatile component in both fundamental research and pharmaceutical development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to effectively utilize DL-DPPC in their work, from designing stable drug delivery systems to modeling biological membranes. Accurate and consistent measurement of its properties, using the described methodologies, is essential for ensuring the quality, efficacy, and reproducibility of the final application.

References

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The melting of pulmonary surfactant monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 12. ucm.es [ucm.es]

- 13. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. touroscholar.touro.edu [touroscholar.touro.edu]

- 15. biolinscientific.com [biolinscientific.com]

- 16. Molecular Orientation of Phospholipid Langmuir-Blodgett Films | Scientific.Net [scientific.net]

- 17. news-medical.net [news-medical.net]

- 18. entegris.com [entegris.com]

DL-Dipalmitoylphosphatidylcholine structure and chemical formula.

An In-depth Technical Guide to DL-Dipalmitoylphosphatidylcholine (DPPC)

Introduction

This compound (DPPC) is a saturated phospholipid and a key lecithin.[1][2] Its structure is characterized by a hydrophilic phosphatidylcholine head group and two hydrophobic tails derived from C16 palmitic acid.[1] This amphipathic nature allows DPPC to readily form structures such as micelles, monolayers, bilayers, and liposomes when in contact with polar solvents.[1] It is a white powder in its solid form.[2][3]

DPPC is a critical component of biological systems and pharmaceutical formulations. It is the primary constituent of pulmonary surfactant, where it plays a vital role in reducing surface tension in the alveoli, preventing their collapse during exhalation.[1][2] In the realm of drug development, DPPC is extensively used to create liposomes, which serve as effective drug delivery systems.[1][4] Its biocompatibility and biodegradability make it a safe and valuable excipient for various pharmaceutical applications, including pulmonary drug delivery.[5]

Chemical Structure and Formula

DPPC, also known by its IUPAC name 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position.[2][6]

Chemical Formula: C40H80NO8P[1][2][7]

Physicochemical Properties

The physicochemical properties of DPPC are fundamental to its function in both biological and pharmaceutical contexts. A key characteristic is its melting point of approximately 41.3 °C.[1][2] At physiological temperature (37 °C), DPPC is in a solid or gel phase, which is crucial for its function in pulmonary surfactant.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 734.053 g·mol−1 | [1] |

| IUPAC Name | 1,2-Dipalmitoylphosphatidylcholine | [1] |

| Synonyms | DL-Dipalmitoyllecithin, DPPC (phosphatide) | [3] |

| CAS Number | 63-89-8 | [1] |

| PubChem CID | 452110 | [1] |

| Melting Point (Tm) | ~41.3 °C | [1][2] |

| Critical Micelle Concentration (CMC) | 4.6 ± 0.5 x 10−10 M | [1] |

| Polar Surface Area | 121 Ų | [6] |

| Solvent Accessible Surface Area | 1403.77 Ų | [6] |

Experimental Protocols

Preparation of DPPC Liposomes by Probe-Tip Sonication

This protocol outlines a general method for preparing DPPC liposomes, optimized for a 25 mg scale.[8][9]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder[9]

-

Buffer (e.g., HEPES pH 7.4, 100 mM NaCl)[10]

-

Probe-tip sonicator[8]

-

Benchtop microcentrifuge[8]

Procedure:

-

Allow the DPPC powder to reach room temperature before weighing.[8][9]

-

Weigh 25 mg of DPPC and place it in a suitable tube.

-

Add the appropriate volume of buffer to achieve the desired concentration (e.g., for 25.0 mg/mL).[10]

-

Vortex the mixture to hydrate the lipid powder.[8]

-

To create a more homogeneous suspension, sonicate the mixture using a probe-tip sonicator set to a 20% duty cycle.[8] The sonication should consist of a 2-second pulse followed by a 2-second rest period, for a total sonication time of 2 minutes.[8]

-

Repeat the sonication cycle three more times for a total of four cycles (total sonication time of 8 minutes).[8][9] It is important to monitor the sample temperature to avoid excessive heating.[8][9]

-

After sonication, centrifuge the sample at 10,000 x g for 3 minutes to pellet any residual titanium particles from the sonicator probe and unreconstituted lipids.[8][9]

-

Carefully transfer the supernatant containing the liposomes to a clean tube.[8][9]

-

The liposomes can be stored at 4 °C for up to 24 hours.[8] An additional centrifugation step is recommended for stored samples to remove any precipitated lipid.[8][9]

Preparation of DPPC Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs).[11]

Materials:

-

DPPC[11]

-

Methanol:Chloroform mixture (3:7, v/v)[11]

-

Rotary vacuum evaporator[11]

-

Hydration buffer[11]

Procedure:

-

Dissolve 2–20 mg of DPPC in 2–4 mL of the methanol:chloroform mixture in a round-bottom flask.[11]

-

Evaporate the solvent using a rotary vacuum evaporator at 200–300 mbar while heating in a water bath at 35–45 °C.[11]

-

Continue evaporation until a thin lipid film is formed on the wall of the flask.[11]

-

Dry the film further under a high vacuum (5–10 mbar) for at least 4 hours or overnight to remove any residual solvent.[11]

-

Preheat the lipid film and the hydration buffer to a temperature above the phase transition temperature (Tm) of DPPC (~41°C).[11]

-

Add the preheated buffer to the flask to yield the desired liposome concentration (e.g., 0.5–10 mg/mL).[11]

-

Hydrate the film by agitation, which results in the formation of MLVs.[11]

-

For the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.[11]

Analysis of DPPC by High-Performance Liquid Chromatography (HPLC)

This method is used for the determination of DPPC in biological samples like amniotic fluid.[12]

Procedure:

-

Take a 50 µL aliquot of the amniotic fluid sample.[12]

-

Hydrolyze the sample with phospholipase C from Bacillus cereus.[12] This enzyme specifically cleaves the phosphocholine headgroup, leaving the dipalmitoylglycerol.

-

Analyze the resulting dipalmitoylglycerol using HPLC.[12]

-

The analysis time is approximately 10 minutes.[12] This method demonstrates good precision, with run-to-run and day-to-day variations of 4.2% and 6.1%, respectively.[12]

Visualizations

DPPC Biosynthesis Pathways

The synthesis of DPPC in the body, particularly in type II pneumocytes for pulmonary surfactant, occurs via two primary pathways: the de novo pathway and the reacylation (remodeling) pathway.[1][13]

Caption: Biosynthesis of DPPC via De Novo and Reacylation Pathways.

Experimental Workflow for DPPC Liposome Preparation

The following diagram illustrates the key steps in preparing DPPC liposomes using the probe-tip sonication method.

Caption: Workflow for DPPC Liposome Preparation by Sonication.

Logical Relationship of DPPC in Drug Delivery

DPPC's amphipathic structure is the foundation of its utility in forming liposomes for drug delivery.

Caption: Role of DPPC's Amphipathic Nature in Liposomal Drug Delivery.

References

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. lipoid.com [lipoid.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikidata [wikidata.org]

- 8. General preparation of liposomes using probe-tip sonication [protocols.io]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of Dipalmitoylphosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for dipalmitoylphosphatidylcholine (DPPC), a critical phospholipid in drug delivery systems and a major component of pulmonary surfactant. This document details both chemical and biosynthetic routes, offering experimental protocols, quantitative data, and visual representations of the synthesis workflows.

Chemical Synthesis of Dipalmitoylphosphatidylcholine

The predominant chemical method for synthesizing DPPC involves the direct esterification of sn-glycero-3-phosphocholine (GPC) with palmitic acid. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Scheme

The overall reaction can be summarized as follows:

sn-glycero-3-phosphocholine + 2 Palmitic Acid --(DCC, DMAP)--> 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine + Dicyclohexylurea

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of DPPC.[1][2]

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Palmitic Acid

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Chloroform (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Acetone

-

Methyl tertiary-butyl ether (MTBE)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere (argon or nitrogen), dissolve sn-glycero-3-phosphocholine, palmitic acid, and 4-dimethylaminopyridine in anhydrous chloroform.

-

Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide in anhydrous chloroform. Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., below 20°C) for a specified duration (e.g., 5-24 hours) in the absence of light.[1]

-

Work-up: After the reaction is complete, remove the solvent by rotary evaporation to obtain a viscous liquid. Add acetone to precipitate a white solid, which is the crude DPPC and dicyclohexylurea (DCU) byproduct.

-

Purification (Recrystallization):

-

Filter the crude solid.

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Filter the hot solution to remove the insoluble DCU.

-

Add methyl tertiary-butyl ether (MTBE) to the filtrate to induce precipitation of the purified DPPC.

-

Filter the purified solid and dry under vacuum.

-

Quantitative Data

| Parameter | Value/Range | Reference |

| Reactant Molar Ratios | ||

| GPC : Palmitic Acid : DMAP : DCC | 1 : 4 : 1.9 : 3.3 | [1] |

| GPC : Palmitic Acid : DMAP : DCC (Optimized) | 1 : 3 : 1 : 1.5 | [2] |

| Reaction Conditions | ||

| Solvent | Chloroform or Acetonitrile | [1][2] |

| Temperature | < 20°C | [1] |

| Reaction Time | 5 - 24 hours | [1] |

| Yield and Purity | ||

| Yield (Chloroform as solvent) | 33.20% | [2] |

| Yield (Acetonitrile as solvent, optimized) | 49.18% | [2] |

| Purity (HPLC) | > 99% | [1][2] |

Experimental Workflow

Biosynthesis of Dipalmitoylphosphatidylcholine

In biological systems, DPPC is primarily synthesized in the endoplasmic reticulum of type II pneumocytes.[3] There are two main pathways for its production: the de novo pathway and the remodeling pathway.

De Novo Synthesis Pathway (Kennedy Pathway)

The de novo pathway synthesizes phosphatidylcholine from basic precursors.[3] The rate-limiting step is the conversion of choline phosphate to cytidine diphosphate-choline (CDP-choline), catalyzed by choline phosphate cytidyltransferase.[4]

Key Steps:

-

Choline Phosphorylation: Choline is phosphorylated by choline kinase to produce phosphocholine.

-

CDP-Choline Formation: Phosphocholine reacts with CTP, catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), to form CDP-choline.

-

Phosphatidylcholine Synthesis: The phosphocholine moiety from CDP-choline is transferred to diacylglycerol (DAG) by cholinephosphotransferase (CPT) to yield phosphatidylcholine.

Remodeling Pathway (Lands' Cycle)

The remodeling pathway is responsible for the majority of DPPC synthesis in the lungs, accounting for approximately 55-75% of the total.[5] This pathway modifies existing phosphatidylcholine molecules, which often contain unsaturated fatty acids at the sn-2 position, by replacing them with palmitic acid.

Key Steps:

-

Deacylation: Phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position of a phosphatidylcholine molecule, producing lysophosphatidylcholine (lyso-PC).

-

Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) then catalyzes the acylation of the free hydroxyl group on lyso-PC with palmitoyl-CoA, resulting in the formation of DPPC.

In Vitro Enzymatic Synthesis

While a complete in vitro reconstitution of the multi-enzyme biosynthetic pathways is complex, individual enzymatic steps can be performed in a laboratory setting to synthesize DPPC or its precursors.

Two-Step Enzymatic Synthesis via the Remodeling Pathway

This hypothetical protocol is based on the activities of phospholipase A2 and lysophosphatidylcholine acyltransferase.

Step 1: Production of Lysophosphatidylcholine (Lyso-PC)

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Phospholipase A2 (from porcine pancreas)

-

Tris-HCl buffer (pH 8.0)

-

CaCl2

-

Diethyl ether

Procedure:

-

Prepare a substrate solution of POPC in Tris-HCl buffer containing CaCl2.

-

Initiate the reaction by adding phospholipase A2.

-

Incubate the reaction mixture at 37°C with stirring.

-

Monitor the hydrolysis of POPC to lyso-PC and oleic acid.

-

Stop the reaction and extract the lipids using diethyl ether.

-

Purify the lyso-PC using silica gel chromatography.

Step 2: Acylation of Lyso-PC to DPPC

Materials:

-

Purified 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)

-

Palmitoyl-CoA

-

Lysophosphatidylcholine acyltransferase (LPCAT)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Combine lyso-PC and palmitoyl-CoA in the reaction buffer.

-

Initiate the reaction by adding LPCAT.

-

Incubate the mixture at 37°C.

-

Monitor the formation of DPPC.

-

Extract and purify the DPPC product.

Quantitative Analysis of Enzymatically Synthesized DPPC

The quantification of DPPC can be performed using a colorimetric, phospholipase D-based enzymatic assay.[1] This method involves the enzymatic hydrolysis of phosphatidylcholine to choline, which is then oxidized to produce a colored product that can be measured spectrophotometrically.

| Parameter | Value/Range | Reference |

| Enzymatic Assay | ||

| Quantification Limit | 1.25 µg per assay | [1] |

| Linearity Range | 25 to 1000 µg/mL PC (r² ≥ 0.9990) | [1] |

| Accuracy | 99.8% - 101.4% of theoretical value | [1] |

| Precision (RSD) | ≤ 3.2% | [1] |

Conclusion

This guide has outlined the primary chemical and biosynthetic pathways for the synthesis of dipalmitoylphosphatidylcholine. The chemical synthesis via the DCC/DMAP mediated esterification of GPC and palmitic acid offers a scalable and high-purity route for producing DPPC for pharmaceutical applications. The biosynthetic pathways, the de novo and remodeling pathways, provide insight into the natural production of this vital phospholipid. While in vitro enzymatic synthesis presents a potential alternative, further research is needed to develop efficient and scalable multi-enzyme cascade reactions. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of drug development and lipid science.

References

- 1. Quantification of various phosphatidylcholines in liposomes by enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis of phosphatidylcholine in phosphatidylcholine-cholate mixtures by porcine pancreatic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of pancreatic phospholipase A2 on phosphatidylcholine bilayers in different physical states - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Dipalmitoylphosphatidylcholine (DPPC) in Pulmonary Surfactant

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pulmonary surfactant is a complex lipoprotein mixture essential for respiratory mechanics, preventing alveolar collapse at the end of expiration by drastically reducing surface tension at the air-liquid interface. The primary component responsible for this remarkable biophysical activity is Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid. This technical guide elucidates the core mechanism of action of DPPC, detailing its unique physicochemical properties, its interactions with other surfactant components, and the cellular processes governing its synthesis and secretion. We present key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the critical pathways and mechanisms to provide a comprehensive resource for researchers in pulmonology and drug development.

The Core Role of DPPC in Surface Tension Reduction

DPPC is the principal surface-active agent in pulmonary surfactant.[1] Its molecular structure, featuring two saturated 16-carbon acyl chains (palmitic acid), is central to its function.[2] Unlike unsaturated phospholipids, these straight, saturated chains allow for extremely tight packing upon compression of the surfactant film during exhalation.[3] This tight packing is the primary reason DPPC can achieve the exceptionally low surface tension (<1 mN/m) required to prevent alveolar collapse.[4]

During the respiratory cycle, the alveolar surface area expands and compresses. DPPC, in concert with other lipids and surfactant proteins, forms a monolayer at the air-liquid interface.[5]

-

Inhalation (Expansion): The surfactant monolayer is in a fluid, liquid-expanded (LE) phase. In this state, the molecules are less ordered, and the surface tension is higher.

-

Exhalation (Compression): As the alveolar surface area decreases, the monolayer is compressed. This forces the DPPC molecules into a highly ordered, tightly packed solid or liquid-condensed (LC) phase.[6] It is in this condensed state that DPPC molecules are oriented nearly perpendicular to the surface, maximizing intermolecular van der Waals forces and drastically reducing surface tension.[7]

The other components of surfactant, such as unsaturated phospholipids like POPC and surfactant proteins (SP-B, SP-C), play crucial roles in facilitating the rapid adsorption and respreading of DPPC to and from the interface, ensuring the monolayer remains stable and functional through continuous respiratory cycles.[8][9]

Quantitative Biophysical Data of DPPC

The function of DPPC is defined by key biophysical parameters that have been quantified through various experimental techniques. The following tables summarize this critical data.

Table 1: Physicochemical Properties of DPPC Monolayers

| Parameter | Value | Conditions | Source(s) |

| Phase Transition Temperature (Tc) | 41.5 °C (for bilayers) | Fully hydrated | [10] |

| Critical Temperature (Monolayer) | 44.1 °C | Air-water interface | [10][11] |

| Critical Pressure (Monolayer) | 57 mN/m | Air-water interface | [11] |

| Molecular Area (A) - Liquid-Expanded (LE) Phase | ~75-105 Ų/molecule | On pure water subphase | [12] |

| Molecular Area (A) - Liquid-Condensed (LC) Phase | ~55-75 Ų/molecule | On pure water subphase | [12] |

| Molecular Area (A) - Solid-Condensed (SC) Phase | ~48 Ų/molecule | On pure water subphase | [7] |

| Compression Modulus (Cs-1)max | > 110 mN/m | Pure DPPC monolayer, in LC phase | [6] |

Table 2: Surface Tension in DPPC-Containing Systems

| Surfactant System | Minimum Surface Tension (γmin) | Experimental Method | Source(s) |

| Pure DPPC Monolayer | < 1 mN/m | Oscillating Bubble | [4] |

| Calf Lung Surfactant Extract (CLSE) | < 1 mN/m | Oscillating Bubble | [4] |

| DPPC/POPC Mixtures | Increases with POPC fraction | Langmuir Trough | [6] |

| DPPC/PG/PA + KL₄ Peptide | ~0 mN/m | Langmuir Trough | [13] |

Key Experimental Protocols

The characterization of DPPC's function relies on specialized biophysical techniques. Detailed methodologies for three key experiments are provided below.

Langmuir-Blodgett Trough for Monolayer Analysis

Principle: This technique measures the surface pressure (the reduction in surface tension) of a monolayer as a function of its surface area at a constant temperature. It is the gold standard for studying the phase behavior and compressibility of surfactant films.[14]

Apparatus:

-

Langmuir-Blodgett trough (Teflon or similar hydrophobic material)

-

Movable barriers for monolayer compression/expansion

-

Wilhelmy plate or other sensitive surface pressure sensor

-

Microsyringe for spreading the lipid solution

-

Temperature control system

Reagents:

-

DPPC solution (e.g., 1 mg/mL in chloroform)

-

Ultra-pure water or appropriate buffer solution for the subphase

Detailed Methodology:

-

Trough Cleaning: The trough is meticulously cleaned with solvents like chloroform and ethanol, followed by extensive rinsing with ultra-pure water to remove any surface-active contaminants.

-

Subphase Filling: The clean trough is filled with the aqueous subphase until a flat meniscus is formed. The surface is then aspirated to remove any residual impurities.

-

Monolayer Spreading: Using a microsyringe, a known volume of the DPPC solution is carefully deposited drop-by-drop onto the subphase surface. A waiting period of 10-15 minutes is allowed for solvent evaporation.

-

Isotherm Measurement: The movable barriers are compressed at a constant, slow rate (e.g., 5-10 cm²/min). The surface pressure is continuously recorded as a function of the mean molecular area (trough area divided by the number of deposited molecules).

-

Data Analysis: The resulting pressure-area isotherm is plotted. Key parameters such as the lift-off area, phase transition plateaus, collapse pressure, and compression modulus (Cs-1 = -A(dπ/dA)) are determined from the curve.[6]

Captive Bubble Surfactometry (CBS)

Principle: CBS assesses the dynamic surface tension-lowering ability of a surfactant preparation under conditions that mimic the respiratory cycle. It measures the surface tension of an air bubble formed in a surfactant suspension as its size is cyclically changed.[15][16]

Apparatus:

-

Temperature-controlled sample chamber

-

Syringe pump for precise bubble volume control

-

High-resolution camera to capture the bubble profile

-

Image analysis software to calculate surface tension from bubble shape (based on the Young-Laplace equation)

Reagents:

-

Aqueous suspension of the surfactant to be tested (e.g., DPPC liposomes, reconstituted surfactant)

-

Buffered saline solution (subphase)

Detailed Methodology:

-

Chamber Preparation: The sample chamber is filled with the buffered subphase and equilibrated to physiological temperature (37°C).

-

Bubble Formation: A small air bubble is formed at the tip of a narrow tube within the chamber.

-

Surfactant Adsorption: A small, known amount of the surfactant suspension is injected into the chamber, allowing it to adsorb to the air-liquid interface of the bubble. The initial drop in surface tension is monitored over several minutes.

-

Dynamic Cycling: The bubble is subjected to cyclic compression and expansion (e.g., at a rate of 20 cycles/minute) to simulate breathing. The surface area is typically varied by about 50%.

-

Data Acquisition: The bubble shape is recorded throughout the cycling. The software calculates the surface tension in real-time, plotting it against the surface area to generate dynamic hysteresis loops.

-

Analysis: The minimum surface tension (γmin) achieved at maximum compression and the maximum surface tension (γmax) at maximum expansion are determined. The stability and respreading characteristics of the film are assessed from the shape of the hysteresis loops.[17]

Atomic Force Microscopy (AFM) for Monolayer Imaging

Principle: AFM provides nanoscale topographical images of the surfactant monolayer, allowing for direct visualization of phase separation and domain structures. A sharp tip on a cantilever scans the surface, and the deflection of the cantilever is used to create a height map.[1]

Apparatus:

-

Atomic Force Microscope

-

Sharp silicon or silicon nitride cantilevers

-

Langmuir-Blodgett trough for sample deposition

-

Solid substrates (e.g., freshly cleaved mica)

Reagents:

-

DPPC solution in a volatile solvent (e.g., chloroform)

-

Ultra-pure water or buffer for the Langmuir trough subphase

Detailed Methodology:

-

Monolayer Preparation: A DPPC monolayer is prepared on a Langmuir-Blodgett trough as described in Protocol 3.1. The monolayer is compressed to a desired surface pressure (e.g., within the LE-LC coexistence region).

-

Langmuir-Blodgett Deposition: A freshly cleaved mica substrate is vertically dipped through the monolayer at a controlled speed, transferring a layer of the DPPC film onto the substrate.

-

Sample Drying: The sample is allowed to dry carefully in a dust-free environment.

-

AFM Imaging: The sample is mounted in the AFM. Imaging is typically performed in Tapping Mode™ or Contact Mode. In Tapping Mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude are used to map the surface topography.

-

Image Analysis: The AFM images reveal the different phases of the monolayer. For instance, the more ordered, tightly packed LC domains appear as elevated regions relative to the more fluid LE phase.[1] The size, shape, and distribution of these domains can be quantified.

Visualization of Key Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the critical workflows and biological pathways related to DPPC's function.

Experimental Workflow for Langmuir-Blodgett Isotherm Measurement

DPPC Synthesis and Secretion Pathway in Alveolar Type II Cells

Mechanism of DPPC Action in the Alveolus

References

- 1. Phase evolution in cholesterol/DPPC monolayers: atomic force microscopy and near field scanning optical microscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and function of lamellar bodies, lipid-protein complexes involved in storage and secretion of cellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The captive bubble method for the evaluation of pulmonary surfactant: surface tension, area, and volume calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The main transition of dipalmitoylphosphatidylcholine monolayers: a liquid expanded to solid condensed high order transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.hawaii.edu [www2.hawaii.edu]

- 12. researchgate.net [researchgate.net]

- 13. Real-time investigation of lung surfactant respreading with surface vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alveolar liquid lining: Langmuir method used to measure surface tension in bovine and canine lung extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Captive bubble method - Wikipedia [en.wikipedia.org]

- 17. Comparison of captive and pulsating bubble surfactometers with use of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dipalmitoylphosphatidylcholine (DPPC) in Model Membrane Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) stands as a cornerstone in the field of biophysics and drug delivery, primarily due to its role as a principal component of biological membranes and lung surfactant.[1][2] Its well-defined physicochemical properties and phase behavior make it an ideal candidate for constructing model membranes, which serve as simplified systems to investigate complex biological processes. This technical guide provides an in-depth exploration of the role of DPPC in model membrane studies, detailing its properties, experimental applications, and methodologies.

Physicochemical Properties of DPPC

DPPC is a saturated phospholipid with a high phase transition temperature, which is a key characteristic influencing the rigidity and stability of model membranes.[3] This property is central to its use in creating stable liposomal drug delivery systems.[2][3][4]

Phase Transitions

DPPC undergoes a well-characterized main phase transition (Tm) from a gel-like (Lβ) to a liquid-crystalline (Lα) state at approximately 41.5 °C in fully hydrated bilayers.[5][6] This transition is accompanied by significant changes in the physical properties of the membrane, including its thickness, area per molecule, and permeability. Differential Scanning Calorimetry (DSC) is a primary technique used to study these phase transitions.[7][8][9] For instance, DSC thermograms of DPPC liposomes show a sharp endothermic peak at the main transition temperature.[9] In monolayers at the air-water interface, DPPC exhibits a liquid-expanded (LE) to liquid-condensed (LC) phase transition.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for DPPC model membranes, compiled from various experimental studies.

Table 1: Thermodynamic Properties of DPPC

| Property | Value | Experimental Condition | Reference |

| Main Transition Temperature (Tm) | 41.3 - 41.5 °C | Fully hydrated bilayers | [10][11] |

| Triple-point Temperature (T0) | 17.5 °C | Monolayer | [5] |

| Critical Temperature (Tc) | 44.1 °C | Monolayer | [5] |

| Enthalpy of Transition (ΔH) | ~8.7 kcal/mol | Large unilamellar vesicles | [8] |

Table 2: Structural Properties of DPPC Bilayers

| Property | Value | Phase | Experimental Technique | Reference |

| Area per Molecule | ~0.46 nm² | Gel (Lβ) | Simulation & Experiment | [12] |

| Area per Molecule | ~0.66 nm² | Liquid Crystalline (Lα) | Simulation & Experiment | [13] |

| Bilayer Thickness | 5.5 ± 0.2 nm | Gel (Lβ) | Atomic Force Microscopy | [14] |

| Bilayer Thickness | 3.6 ± 0.3 nm | Liquid Crystalline (Lα) | Atomic Force Microscopy | [14] |

DPPC in Model Membrane Systems

DPPC is a versatile lipid for creating various types of model membranes, each suited for different research applications.

Liposomes

Liposomes are spherical vesicles composed of one or more lipid bilayers. DPPC is frequently used to form liposomes for drug delivery studies due to its biocompatibility and ability to form stable vesicles.[1][2][4][15]

-

Lipid Film Formation: Dissolve DPPC in a chloroform/methanol mixture (e.g., 4:1 v/v) in a round-bottom flask.[16]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for several hours to remove residual solvent.[16]

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the Tm of DPPC (e.g., 47 °C) for an extended period (e.g., 2 hours).[16] This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) multiple times. This process should also be carried out at a temperature above Tm.

Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are planar membranes formed on a solid substrate, such as mica or silica.[10][17] They are excellent models for studying membrane-protein interactions and the physical properties of membranes using surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[10][18][19]

-

Substrate Preparation: Cleave mica to obtain a fresh, atomically flat surface. For silica substrates, ensure they are thoroughly cleaned.

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of DPPC as described in the previous protocol.

-

Deposition: Incubate the substrate with the DPPC vesicle suspension. The deposition temperature is a critical parameter; while often performed above Tm, high-quality bilayers can also be formed below this temperature.[19][20]

-

Rinsing: After incubation, rinse the surface with buffer to remove non-adsorbed vesicles.

-

Characterization: The formation and quality of the SLB can be monitored in real-time using QCM-D or imaged post-formation with AFM.[10][19]

Langmuir-Blodgett Films

Langmuir-Blodgett (LB) troughs are used to form and study monolayers of amphiphilic molecules like DPPC at the air-water interface.[5][21] These monolayers can then be transferred to solid substrates to create well-defined single or multilayered films. The LB technique allows for precise control over the molecular packing density.[22]

-

Subphase Preparation: Fill the Langmuir trough with an appropriate subphase (e.g., a buffered salt solution).[21]

-

Monolayer Spreading: Spread a solution of DPPC in a volatile organic solvent (e.g., chloroform/methanol) onto the subphase surface. The solvent evaporates, leaving a DPPC monolayer.[21]

-

Isotherm Measurement: Compress the monolayer with movable barriers while measuring the surface pressure as a function of the area per molecule. This provides the pressure-area isotherm, revealing the different phases of the monolayer.

-

Film Deposition: At a desired surface pressure, vertically dip and withdraw a solid substrate through the monolayer to transfer it onto the substrate.

Applications in Drug Development and Biophysical Research

The use of DPPC-based model membranes is widespread in both fundamental biophysical research and applied pharmaceutical sciences.

Drug Delivery Systems

DPPC's high phase transition temperature contributes to the formation of rigid and stable liposomes, which can effectively encapsulate and control the release of therapeutic agents.[3][23] These liposomes can be further modified with polymers like PEG to enhance their circulation time in the body.[15]

Studying Membrane Interactions

DPPC model membranes are invaluable for investigating the interactions of drugs, peptides, and proteins with biological membranes. For example, AFM can be used to visualize how a drug molecule alters the structure and phase behavior of a DPPC bilayer.[17] Fluorescence microscopy, often employed with Giant Unilamellar Vesicles (GUVs), allows for the direct observation of domain formation and the partitioning of fluorescently labeled molecules within the membrane.[24][25][26][27][28]

Conclusion

DPPC remains an indispensable tool in membrane biophysics and pharmaceutical research. Its well-defined properties and versatility in forming various model membrane systems provide a robust platform for elucidating the complex behavior of biological membranes and for the rational design of advanced drug delivery vehicles. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

- 1. lipoid.com [lipoid.com]

- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. polysciences.com [polysciences.com]

- 5. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. Heat Capacity of DPPC/Cholesterol Mixtures: Comparison of Single Bilayers with Multibilayers and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Atomic force microscopy of supported planar membrane bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 21. Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular conformation of DPPC phospholipid Langmuir and Langmuir–Blodgett monolayers studied by heterodyne-detected vibrational sum frequency generation spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. pure.mpg.de [pure.mpg.de]

- 26. researchgate.net [researchgate.net]

- 27. Two Photon Fluorescence Microscopy of Coexisting Lipid Domains in Giant Unilamellar Vesicles of Binary Phospholipid Mixtures [escholarship.org]

- 28. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Phospholipid: An In-depth Technical Guide to the Discovery and History of Dipalmitoylphosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) stands as a cornerstone in the fields of respiratory medicine and biomembrane research. As the principal surface-active component of pulmonary surfactant, its discovery and characterization revolutionized the understanding and treatment of neonatal respiratory distress syndrome (RDS). This technical guide provides an in-depth exploration of the history of DPPC's discovery, detailed experimental methodologies used in its study, and key quantitative data, offering a comprehensive resource for professionals in the life sciences.

A Historical Trajectory: From Surface Tension to Molecular Identity

The journey to understanding the critical role of DPPC in pulmonary physiology is a multi-decade narrative of scientific inquiry, beginning with the fundamental concept of surface tension in the lungs.

Early Recognition of Pulmonary Surface Forces

The story begins in the early 20th century with the work of von Neergaard, who, in 1929, first proposed that surface tension in the alveoli was a significant factor in lung mechanics.[1] However, this groundbreaking work was largely overlooked for several decades. It wasn't until the 1950s that the scientific community began to earnestly investigate the unique surface properties of the lung lining. During this time, Richard Pattle, while studying the effects of chemical warfare agents, observed remarkably stable foam from lung extracts, suggesting the presence of a powerful surface-active agent.[2] Concurrently, John A. Clements was conducting research that demonstrated the presence of a substance in the lungs that dramatically lowered the surface tension of the alveolar lining fluid.[3]

The Link to Respiratory Distress Syndrome

A pivotal moment in the history of DPPC research came in 1959 when Mary Ellen Avery and Jere Mead made the crucial connection between the absence of this pulmonary surfactant and the pathogenesis of what was then known as hyaline membrane disease, now recognized as neonatal respiratory distress syndrome (RDS).[4] Their work showed that the lungs of premature infants who died from RDS lacked the ability to lower surface tension effectively. This discovery laid the groundwork for decades of research aimed at understanding the composition of this vital substance and developing a replacement therapy.

Identification of Dipalmitoylphosphatidylcholine

Subsequent research in the 1960s and 1970s focused on isolating and characterizing the components of pulmonary surfactant. Through a combination of lipid extraction and chromatographic techniques, researchers discovered that the surfactant was a complex mixture of lipids and proteins.[2] Phosphatidylcholines were identified as the most abundant phospholipid class, and further analysis revealed that dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, was the primary molecule responsible for the surfactant's ability to dramatically lower surface tension.[5][6] This was a significant finding, as most biological membranes are composed of unsaturated phospholipids, which are more fluid at body temperature. The unique properties of DPPC, particularly its ability to form a stable, tightly packed monolayer, were recognized as essential for preventing alveolar collapse at the end of expiration.[7]

The Advent of Surfactant Replacement Therapy

The identification of DPPC as the key component of pulmonary surfactant paved the way for the development of surfactant replacement therapies. The first successful trial of an exogenous surfactant for the treatment of RDS was reported by Fujiwara in 1980, marking a new era in neonatal care.[5] Early synthetic surfactants were often composed primarily of DPPC, sometimes in combination with other lipids and spreading agents.[2] Over time, it became evident that while DPPC was the primary surface tension-lowering agent, the other components of natural surfactant, particularly the surfactant proteins SP-B and SP-C, were crucial for the rapid adsorption and spreading of the surfactant film. This led to the development of animal-derived surfactant preparations that are now standard of care for premature infants with RDS.[8][9]

Quantitative Data

Pulmonary Surfactant Composition

The precise composition of pulmonary surfactant can vary between species. However, it is consistently composed of a high percentage of phospholipids, with DPPC being the most abundant molecular species.

| Component | Human | Bovine | Pig | Rat | Rabbit | Dog | Cat |

| Total Phospholipids (% of total surfactant) | ~90% | ~90% | ~90% | ~90% | ~90% | ~90% | ~90% |

| Phosphatidylcholine (PC) (% of total phospholipid) | 70-85%[5] | 82.0%[10] | 80-87%[11] | 80-87%[11] | 80-87%[11] | 80-87%[11] | 80-87%[11] |

| Dipalmitoylphosphatidylcholine (DPPC) (% of PC) | ~60%[6] | 45.0%[9] | - | - | - | - | - |

| Phosphatidylglycerol (PG) (% of total phospholipid) | ~11%[2] | 9.0%[10] | 1.5%[12] | - | - | - | - |

| Surfactant Proteins (% of total surfactant) | ~10%[4] | ~10% | ~10% | ~10% | ~10% | ~10% | ~10% |

| Neutral Lipids (mainly Cholesterol) (% of total surfactant) | ~10%[4] | - | - | - | - | - | - |

Biophysical Properties of Dipalmitoylphosphatidylcholine

The ability of DPPC to dramatically reduce surface tension is its most critical biophysical property. This is typically measured using techniques such as the Langmuir-Blodgett trough and the Wilhelmy plate.

| Parameter | Value | Conditions |

| Collapse Surface Pressure | ~71 mN/m[7] | Pure DPPC monolayer on a pure water subphase |

| Minimum Surface Tension (in vitro) | < 1 mN/m | DPPC dispersions with vesicles, extensive sonication above 50°C |

| Equilibrium Surface Tension | ~22 mN/m | DPPC monolayer spread from organic solvent |

| Phase Transition Temperature (Tc) | 44.1 °C | DPPC monolayer |

Experimental Protocols

The isolation and characterization of DPPC from pulmonary surfactant involves a series of well-established biochemical techniques.

Lipid Extraction from Lung Tissue (Folch Method)

This method is widely used for the efficient extraction of total lipids from biological samples.[3][13][14][15]

Methodology:

-

Homogenization: Lung tissue is homogenized in a chloroform:methanol (2:1, v/v) solution. The volume of the solvent mixture should be approximately 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[13]

-

Filtration/Centrifugation: The homogenate is then filtered or centrifuged to separate the liquid extract from the solid tissue residue.

-

Washing: The lipid-containing extract is washed with 0.2 volumes of a 0.9% NaCl solution to remove non-lipid contaminants.[13] This creates a two-phase system.

-

Phase Separation: After gentle mixing and centrifugation, the mixture separates into a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing the non-lipid components.

-

Lipid Recovery: The upper phase is carefully removed, and the lower chloroform phase containing the purified lipids is collected.

-

Drying: The solvent is evaporated from the lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid fraction.

Separation of Phospholipids by Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for separating the different classes of phospholipids within the total lipid extract.[16][17][18][19]

Methodology:

-

Plate Preparation: A silica gel TLC plate is activated by heating at 110-120°C for approximately 1.5-2.5 hours to remove adsorbed water.[19][20] For phospholipid separation, plates can be pre-treated by dipping in a 1.8% boric acid solution in ethanol to improve the resolution of acidic phospholipids.[16]

-

Sample Application: The dried lipid extract is redissolved in a small volume of chloroform:methanol (2:1, v/v). A small, concentrated spot of the lipid solution is carefully applied to the origin line at the bottom of the TLC plate using a fine capillary tube or syringe.

-

Development: The TLC plate is placed in a sealed chromatography tank containing a pre-equilibrated mobile phase. A common solvent system for phospholipid separation is chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v).[16] The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.

-

Visualization: After the solvent front has reached the top of the plate, the plate is removed and dried. The separated phospholipid spots are visualized using iodine vapor, which reversibly stains the lipids, or by spraying with a charring agent (e.g., 50% sulfuric acid) and heating, which permanently visualizes the spots.[19] Specific spray reagents can be used to identify phospholipids containing certain functional groups (e.g., ninhydrin for primary amines in phosphatidylethanolamine and phosphatidylserine).

-

Identification: The individual phospholipid classes are identified by comparing their retention factor (Rf) values to those of known phospholipid standards run on the same plate.

Fatty Acid Analysis of DPPC by Gas Chromatography (GC)

To confirm the identity and purity of the DPPC fraction, the fatty acid composition is determined by gas chromatography.

Methodology:

-

Isolation of DPPC: The DPPC spot from the TLC plate is scraped off and the lipid is eluted from the silica gel using a solvent mixture such as chloroform:methanol:water.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs): The fatty acids of DPPC are converted to their more volatile methyl esters. A common method involves heating the lipid sample with a reagent such as 8% hydrochloric acid in methanol/water (85:15, v/v) at 100°C for 1-1.5 hours.[21]

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane or heptane.

-

GC Analysis: The FAME-containing solution is injected into a gas chromatograph equipped with a capillary column (e.g., a high-polarity column like those with a polyethylene glycol stationary phase) and a flame ionization detector (FID).[22][23] The FAMEs are separated based on their chain length and degree of saturation.

-

Quantification: The identity of the fatty acid methyl esters is determined by comparing their retention times to those of known standards. The relative amount of each fatty acid is calculated from the area of its corresponding peak in the chromatogram. For pure DPPC, the analysis should reveal predominantly palmitic acid (C16:0).

Surface Tension Measurement with a Langmuir-Blodgett Trough and Wilhelmy Plate

This technique is used to study the surface-active properties of DPPC and other surfactant preparations.[24][25][26][27][28]

Methodology:

-

Trough Preparation: A Langmuir-Blodgett trough is meticulously cleaned and filled with a subphase, typically purified water or a buffer solution.[24]

-

Monolayer Formation: A solution of DPPC in a volatile organic solvent (e.g., chloroform) is carefully spread dropwise onto the surface of the subphase. The solvent evaporates, leaving a monolayer of DPPC molecules at the air-water interface.

-

Surface Pressure Measurement: A Wilhelmy plate, typically made of platinum, is suspended from a microbalance and positioned so that it is partially immersed in the subphase, perpendicular to the surface.[25][26] The force exerted on the plate by the surface tension of the liquid is measured.

-

Isotherm Generation: Movable barriers on the Langmuir trough are used to compress the monolayer, reducing the area available to each molecule. The surface pressure (the reduction in surface tension from that of the pure subphase) is recorded as a function of the mean molecular area. This generates a surface pressure-area isotherm, which provides information about the phase behavior of the monolayer. For DPPC, this will show a transition from a liquid-expanded to a liquid-condensed phase and ultimately to a solid-like phase before the monolayer collapses at a very high surface pressure.

Key Signaling and Biosynthetic Pathways

Dipalmitoylphosphatidylcholine Biosynthesis

DPPC is synthesized in the endoplasmic reticulum of alveolar type II cells through two primary pathways: the de novo pathway and the remodeling (or Lands) pathway.[5][29][30][31]

Caption: The two major pathways for DPPC synthesis in alveolar type II cells.

Conclusion

The discovery of dipalmitoylphosphatidylcholine and the elucidation of its role as the primary surface-active component of pulmonary surfactant represent a landmark achievement in biomedical science. This journey, from fundamental biophysical observations to the development of life-saving therapies, underscores the importance of interdisciplinary research. The experimental protocols detailed in this guide remain central to the ongoing study of pulmonary surfactant and the development of new therapeutics for respiratory diseases. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and biophysics of DPPC is essential for continued innovation in this critical area of medicine.

References

- 1. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulmonary surfactant - Wikipedia [en.wikipedia.org]

- 3. repository.seafdec.org [repository.seafdec.org]

- 4. An Overview of Pulmonary Surfactant in the Neonate: Genetics, Metabolism, and the Role of Surfactant in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluidization of a Dipalmitoyl Phosphatidylcholine Monolayer by Fluorocarbon Gases: Potential Use in Lung Surfactant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lung surfactant phospholipids in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phospholipid composition of pig lung surfactant | Zendy [zendy.io]

- 13. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 14. mmpc.org [mmpc.org]

- 15. aocs.org [aocs.org]

- 16. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 18. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 19. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 20. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 21. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. static.igem.org [static.igem.org]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 26. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 27. Alveolar liquid lining: Langmuir method used to measure surface tension in bovine and canine lung extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. touroscholar.touro.edu [touroscholar.touro.edu]

- 29. Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Biosynthesis of Dipalmitoylphosphatidylcholine in Alveolar Type II Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary surfactant is a complex lipoprotein mixture lining the alveolar surface of the lungs, where it plays an indispensable role in reducing surface tension at the air-liquid interface, thereby preventing alveolar collapse at the end of expiration. The principal surface-active component of this mixture is dipalmitoylphosphatidylcholine (DPPC), a highly saturated phospholipid that constitutes approximately 40-50% of the surfactant's mass. The synthesis, storage, and secretion of DPPC are meticulously carried out by alveolar type II (ATII) epithelial cells. Understanding the intricate biochemical pathways governing DPPC biosynthesis is of paramount importance for developing therapeutic interventions for respiratory distress syndromes, where surfactant deficiency or dysfunction is a primary etiological factor.

This guide provides a comprehensive overview of the core biosynthetic pathways of DPPC in ATII cells, details common experimental protocols for its study, presents key quantitative data, and illustrates the involved molecular and cellular processes.

Core Biosynthetic Pathways

The production of the disaturated DPPC molecule in ATII cells is a sophisticated process that cannot be accomplished by a single pathway. Instead, it involves the concerted action of two primary routes: the de novo Kennedy pathway, which synthesizes the phosphatidylcholine backbone, and the remodeling pathway, which ensures the attachment of two palmitoyl acyl chains.

The de novo Pathway (Kennedy Pathway)

The de novo pathway, also known as the Kennedy pathway, is the fundamental route for synthesizing phosphatidylcholine (PC) from choline. This pathway proceeds in three key enzymatic steps within the cytoplasm and endoplasmic reticulum of the ATII cell.

-

Step 1: Choline Phosphorylation: Extracellular choline is transported into the cell and is immediately phosphorylated by choline kinase (CK) to produce phosphocholine. This initial step traps choline within the cell for subsequent reactions.

-

Step 2: Activation of Phosphocholine: This is the rate-limiting step in the pathway. CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form CDP-choline. The activity of CCT is a major point of regulation for the entire pathway.

-

Step 3: Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding a new molecule of phosphatidylcholine.

While essential, the de novo pathway typically produces PC species with an unsaturated fatty acid at the sn-2 position, which lacks the high surface activity of DPPC. Therefore, this newly synthesized PC must undergo further modification.

The Remodeling Pathway (Acyl-CoA Dependent Remodeling)

To achieve the high degree of palmitoyl saturation required for surface activity, the PC generated by the de novo pathway undergoes a deacylation-reacylation cycle, commonly referred to as the remodeling pathway. This process is critical for enriching the final surfactant product with DPPC.

-

Step 1: Deacylation: A phospholipase A2 (PLA2) enzyme removes the unsaturated fatty acid from the sn-2 position of the PC molecule, resulting in the formation of lysophosphatidylcholine (LPC).

-

Step 2: Reacylation: The key enzyme lysophosphatidylcholine acyltransferase 1 (LPCAT1) then specifically reacylates the LPC at the sn-2 position using a palmitoyl-CoA donor. This highly specific reaction yields the final dipalmitoylphosphatidylcholine (DPPC) molecule. The high availability of palmitoyl-CoA and the specificity of LPCAT1 in ATII cells ensure the predominance of DPPC.

Regulation of DPPC Biosynthesis

The synthesis of DPPC is tightly regulated to meet physiological demands, particularly during fetal development and in response to lung injury. A key regulator is the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) . SREBP-1c can upregulate the expression of multiple genes involved in fatty acid and phospholipid synthesis, including fatty acid synthase (FAS), which provides the palmitate precursor, and potentially enzymes within the PC synthesis pathways. Hormones, such as glucocorticoids, are also known potent inducers of surfactant synthesis, acting to mature the lung in the fetus.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to DPPC biosynthesis, compiled from various studies. These values can vary based on species and experimental conditions.

| Table 1: Enzyme Kinetic Properties |

| Enzyme |

| CTP:phosphocholine cytidylyltransferase (CCT) |

| CTP:phosphocholine cytidylyltransferase (CCT) |

| Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) |

| Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) |

| Table 2: Composition and Turnover |

| Parameter |

| DPPC as % of Total Phospholipids in Surfactant |

| Alveolar DPPC Pool Size |

| Biological Half-life of DPPC in Alveoli |

Experimental Protocols

Studying DPPC biosynthesis requires a combination of cell culture, metabolic labeling, and analytical techniques.

Protocol 1: Isolation and Culture of Primary Alveolar Type II Cells

Objective: To obtain a pure population of ATII cells for in vitro experiments.

Methodology:

-

Anesthesia and Perfusion: A research animal (e.g., a rat) is deeply anesthetized. The pulmonary artery is cannulated, and the lungs are perfused with a saline solution to remove blood.

-

Enzymatic Digestion: The lungs are removed and instilled via the trachea with a solution containing elastase to digest the extracellular matrix and free the cells.

-

Lung Mincing and Filtration: The digested lung tissue is minced and sequentially filtered through nylon meshes of decreasing pore size to obtain a single-cell suspension.

-